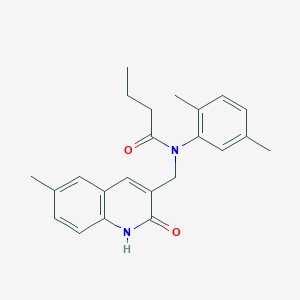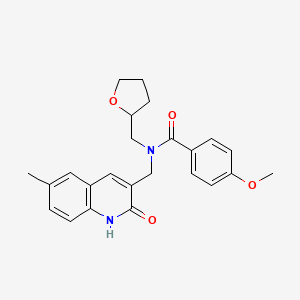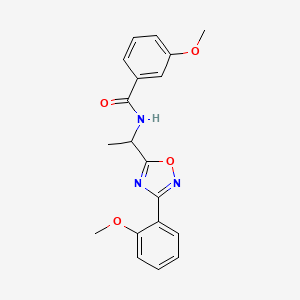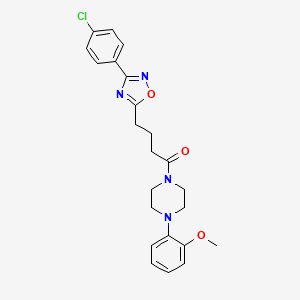
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMQB or 3-Hydroxyflavone-8-carboxylic acid butyramide. DMQB is a synthetic compound that can be synthesized using various methods. In
Mécanisme D'action
The mechanism of action of DMQB is not fully understood. However, studies have shown that DMQB exhibits its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. DMQB has also been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
DMQB has been shown to have a variety of biochemical and physiological effects. Studies have shown that DMQB can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMQB has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, DMQB has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMQB in lab experiments is its high yield and purity. DMQB can be synthesized using various methods, and the purity of the compound can be achieved using various purification techniques. Another advantage of using DMQB is its versatility. DMQB can be used in various assays to study its potential applications in various fields. However, one of the limitations of using DMQB in lab experiments is its cost. DMQB is a synthetic compound, and the cost of synthesis can be high.
Orientations Futures
There are several future directions for the study of DMQB. One direction is to study the potential use of DMQB in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study the potential use of DMQB in the development of anti-aging products. In addition, further studies are needed to fully understand the mechanism of action of DMQB and its potential applications in various fields.
Conclusion:
In conclusion, DMQB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQB can be synthesized using various methods, and the purity of the compound can be achieved using various purification techniques. DMQB has been extensively studied for its potential applications in the field of medicine, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. DMQB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of DMQB and its potential applications in various fields.
Méthodes De Synthèse
DMQB can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of butyric acid. Another method involves the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carboxylic acid in the presence of butyric acid. The yield of DMQB using these methods is high, and the purity of the compound can be achieved using various purification techniques.
Applications De Recherche Scientifique
DMQB has been extensively studied for its potential applications in various fields. In the field of medicine, DMQB has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. DMQB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, DMQB has been shown to have antioxidant properties, making it a potential candidate for the development of anti-aging products.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-5-6-22(26)25(21-12-16(3)7-9-17(21)4)14-19-13-18-11-15(2)8-10-20(18)24-23(19)27/h7-13H,5-6,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQNTXUMDXVVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)


![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)






![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)